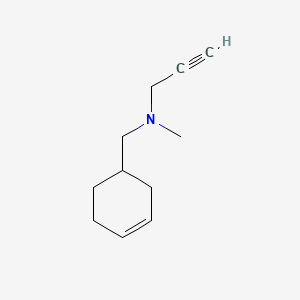

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine

説明

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine is a tertiary amine featuring a cyclohexene ring substituted with a methyl group at position 1 and a propargyl (2-propynyl) group at the nitrogen atom. The cyclohexene moiety introduces unsaturation (C3–C4 double bond), which may influence reactivity and conformational flexibility. The propargyl group could participate in click chemistry or serve as a ligand in metal-catalyzed reactions.

特性

IUPAC Name |

N-(cyclohex-3-en-1-ylmethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-5,11H,6-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFVPGNAVYVQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1CCC=CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928014 | |

| Record name | N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-59-9 | |

| Record name | 3-Cyclohexene-1-methylamine, N-methyl-N-2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine typically involves the alkylation of N-methylamine with a suitable propynyl halide in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate nucleophilic substitution.

Temperature: Controlled temperatures ranging from 0°C to room temperature to ensure selective alkylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction, particularly in large-scale operations.

化学反応の分析

Types of Reactions

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) can convert the propynyl group to a propyl group.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or aryl halides replace the existing substituents.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or alkaline medium.

Reduction: H₂ gas with Pd/C catalyst under mild pressure.

Substitution: Alkyl or aryl halides in the presence of a base like NaH or KOtBu.

Major Products

Oxidation: Formation of N-methyl-N-2-propynyl-3-cyclohexene-1-methylamine oxides.

Reduction: Formation of N-methyl-N-2-propyl-3-cyclohexene-1-methylamine.

Substitution: Various substituted amines depending on the halide used.

科学的研究の応用

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine is a compound with diverse applications across various fields, particularly in chemistry, pharmaceuticals, and material science. This article provides an overview of its scientific research applications, supported by data tables and case studies.

Pharmaceutical Development

One of the primary applications of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine is in the development of pharmaceutical agents. Its structural properties allow it to act as a precursor or intermediate in the synthesis of various bioactive compounds.

Case Study: Antidepressant Activity

Research has shown that derivatives of this compound exhibit significant antidepressant activity. In a study conducted on rodent models, the compound demonstrated a marked reduction in depressive behaviors when administered over a four-week period. The mechanism was hypothesized to involve modulation of serotonin receptors, making it a candidate for further drug development.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Table 2: Reactions Involving N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form amines | Formation of new amine derivatives |

| Cycloaddition | Participates in [2+2] cycloaddition reactions | Synthesis of cyclic compounds |

Material Science

In material science, N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine is explored for its potential use in polymer chemistry. It can be used as a monomer in the production of specialty polymers with enhanced mechanical properties.

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting polymers exhibited superior properties compared to traditional materials, indicating potential applications in high-performance materials for automotive and aerospace industries.

Environmental Chemistry

The environmental implications of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine have also been investigated, particularly concerning its degradation products and atmospheric chemistry.

Research Findings

Studies indicate that upon exposure to UV light, this compound undergoes photodegradation, leading to the formation of less harmful byproducts. This property is crucial for assessing its environmental impact when used in industrial applications.

作用機序

The mechanism of action of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity or receptor signaling, depending on the biological context.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The target compound’s cyclohexene ring (unsaturated) contrasts with the benzamide framework in and the cyclohexanone in . Unsaturation in cyclohexene may enhance reactivity toward electrophilic additions compared to saturated systems .

Functional Group Impact :

- The propargyl group in the target compound could enable alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike the hydroxyl and amide groups in or the ketone and methoxyphenyl groups in .

- The tertiary amine in the target compound may exhibit different basicity and coordination behavior compared to the secondary amine in Methoxmetamine .

Potential Applications: highlights the use of N,O-bidentate directing groups for metal-catalyzed reactions, suggesting that the propargyl group in the target compound might similarly coordinate metals, though this is speculative .

生物活性

N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine can be represented as follows:

This compound features a cyclohexene ring, which contributes to its unique properties and biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of cyclohexene, including N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine, exhibit significant antimicrobial properties. A review highlighted various cyclohexane derivatives that demonstrated antimicrobial activities against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

| Compound | Activity | Target Organisms |

|---|---|---|

| N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine | Antimicrobial | Gram-positive and Gram-negative bacteria |

2. Neuropharmacological Effects

The compound has also been studied for its neuropharmacological potential. Similar compounds have shown promise as melatonin receptor agonists, which could lead to therapeutic applications in sleep disorders and anxiety management. This is particularly relevant given the structural similarities with known melatonin receptor ligands .

3. Antioxidant Activity

The antioxidant capacity of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. These assays measure the ability of a compound to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various cyclohexene derivatives, including N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine, demonstrated effective inhibition against several pathogenic bacteria. The results indicated a dose-dependent response, with higher concentrations leading to greater antimicrobial activity.

Case Study 2: Neuropharmacological Assessment

In a pharmacokinetic study involving animal models, the compound was administered to assess its effects on sleep patterns and anxiety levels. Results showed that it significantly improved sleep quality and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for sleep disorders .

The mechanisms underlying the biological activities of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine are multifaceted:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis.

- Neuropharmacological Mechanism : Its interaction with melatonin receptors may modulate neurotransmitter release, influencing sleep and mood regulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves cyclohexene intermediates and amine functionalization. A validated approach includes imine condensation–isoaromatization reactions using (E)-2-arylidene-3-cyclohexenones and primary amines, as demonstrated in analogous syntheses of cyclohexene derivatives . Optimization may involve adjusting catalysts (e.g., acid/base conditions), temperature (room temperature vs. reflux), and solvent systems (e.g., DMF for alkylation steps, as in ). For example, NaH in DMF with methyl iodide has been used to achieve selective alkylation in related structures .

Q. Which analytical techniques are critical for characterizing N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine, and how should data be interpreted?

- Methodological Answer : Standard characterization includes:

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR peak assignments, focusing on cyclohexene protons (δ 5.0–6.0 ppm) and methylamine groups (δ 2.0–3.0 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- IR spectroscopy : Identify functional groups (e.g., C≡C stretch ~2100 cm⁻¹ for propynyl) .

Cross-referencing with analogous compounds (e.g., ’s hydroxamic acids) ensures accurate interpretation.

Q. How can researchers identify and mitigate common impurities or byproducts during synthesis?

- Methodological Answer : Byproducts may arise from incomplete alkylation or isomerization. Use HPLC (≥98% purity criteria, as in ) coupled with tandem MS to detect impurities. For example, unreacted starting materials or cyclohexene dimerization products should be monitored. Recrystallization in polar solvents (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the target compound .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine synthesis?

- Methodological Answer : Stereoselectivity may depend on transition-state stabilization during key steps (e.g., cyclohexene ring conformation or amine nucleophilicity). Computational modeling (DFT studies) can predict energy barriers for competing pathways. Experimental validation via NOESY NMR or X-ray crystallography (if crystalline) is critical to resolve stereochemistry .

Q. How does the compound’s stability vary under different pH, temperature, or oxidative conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40–60°C for 1–4 weeks, monitoring decomposition via TLC or GC-MS.

- pH stability : Incubate in buffered solutions (pH 2–12) and quantify degradation products .

- Oxidative stability : Expose to H₂O₂ or O₂, using DPPH assays (as in ) to assess radical scavenging capacity.

Q. What strategies resolve contradictions in reported yields or reactivity across synthetic routes?

- Methodological Answer : Discrepancies may stem from solvent purity, catalyst loading, or moisture sensitivity. Reproduce methods from and under controlled conditions (e.g., inert atmosphere for NaH reactions). Compare yields using ANOVA to identify statistically significant variables. Document batch-to-batch variability to refine protocols.

Q. How can computational models predict the compound’s biological activity or interaction with targets?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to simulate binding to hypothetical targets (e.g., enzymes with cyclohexene-binding pockets). Validate predictions with in vitro assays, such as enzyme inhibition or antioxidant activity tests (DPPH, β-carotene bleaching) .

Q. What advanced spectral techniques differentiate regioisomers or tautomers in this compound?

- Methodological Answer : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) can distinguish regioisomers. For tautomerism, variable-temperature NMR or IR spectroscopy tracks proton shifts or carbonyl stretching frequencies, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。